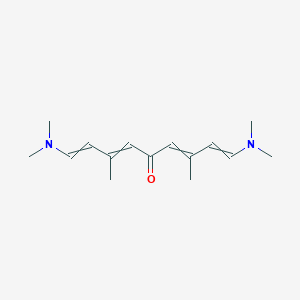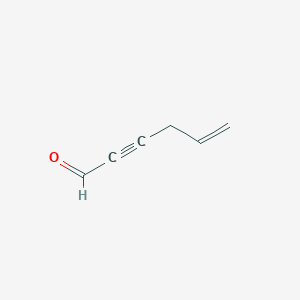
Hex-5-EN-2-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-5-EN-2-ynal is an organic compound with the molecular formula C₆H₆O. It is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its structure, making it a unique and versatile molecule in organic chemistry . The compound is also known by its IUPAC name, 5-Hexen-2-ynal.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-5-EN-2-ynal can be synthesized through various methods. One common approach involves the reaction of an appropriate alkyne with an aldehyde under specific conditions. For instance, the reaction of 1-pentyne with formaldehyde in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as distillation and purification to ensure the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Hex-5-EN-2-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hex-5-EN-2-ynal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Hex-5-EN-2-ynal exerts its effects involves interactions with various molecular targets. The presence of both double and triple bonds allows it to participate in a range of chemical reactions, influencing pathways such as oxidation-reduction and substitution. These interactions can affect biological systems, making it a valuable compound in biochemical research .
Comparison with Similar Compounds
Hex-2-en-4-ynal: Another compound with both alkene and alkyne functionalities.
5-Hexyn-1-ol: A related compound with an alcohol group instead of an aldehyde.
Hex-5-ynal: A similar molecule lacking the double bond.
Uniqueness: Hex-5-EN-2-ynal stands out due to its unique combination of double and triple bonds, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable tool in various fields of research and industry .
Properties
CAS No. |
84004-86-4 |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
hex-5-en-2-ynal |
InChI |
InChI=1S/C6H6O/c1-2-3-4-5-6-7/h2,6H,1,3H2 |
InChI Key |
CRQBSSGCRLPREB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC#CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


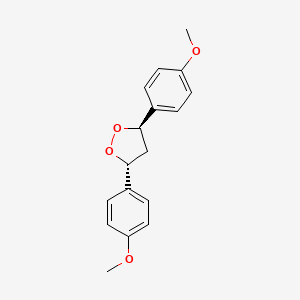
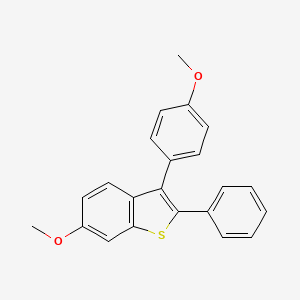
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)
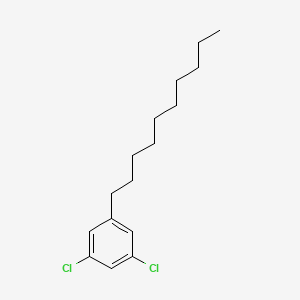

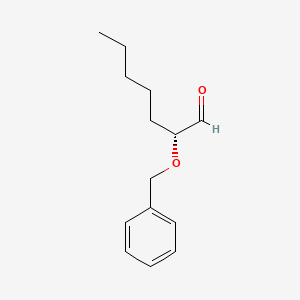
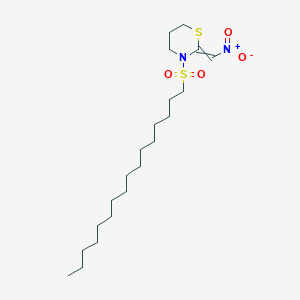
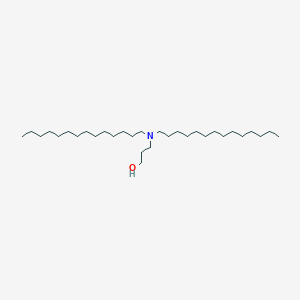

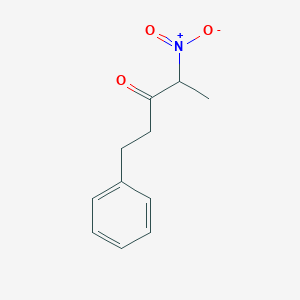

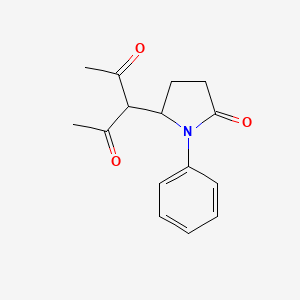
![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
